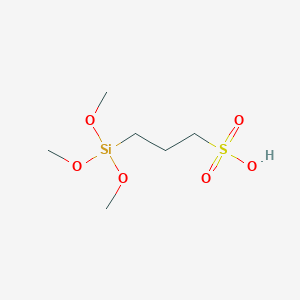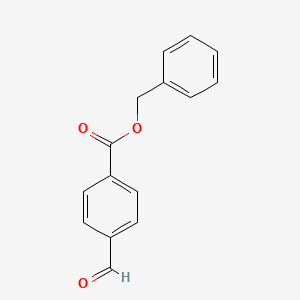
Benzyl 4-formylbenzoate
Übersicht
Beschreibung
Benzyl 4-formylbenzoate is a chemical compound with the molecular formula C15H12O3 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of Benzyl 4-formylbenzoate is represented by the linear formula C15H12O3 . The InChI code for the compound is 1S/C15H12O3/c16-10-12-6-8-14 (9-7-12)15 (17)18-11-13-4-2-1-3-5-13/h1-10H,11H2 .Physical And Chemical Properties Analysis
Benzyl 4-formylbenzoate is a pale-yellow to yellow-brown solid . It has a molecular weight of 240.26 .Safety and Hazards
While specific safety and hazard information for Benzyl 4-formylbenzoate is not available, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with eyes, skin, or clothing when handling similar chemical compounds .
Eigenschaften
CAS-Nummer |
78767-55-2 |
|---|---|
Produktname |
Benzyl 4-formylbenzoate |
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
benzyl 4-formylbenzoate |
InChI |
InChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-10H,11H2 |
InChI-Schlüssel |
JCYUVFOJNQNFQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


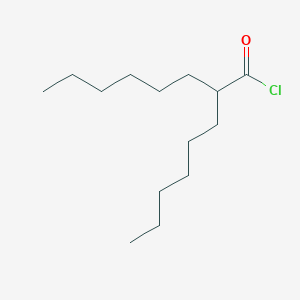
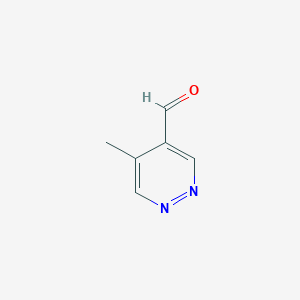

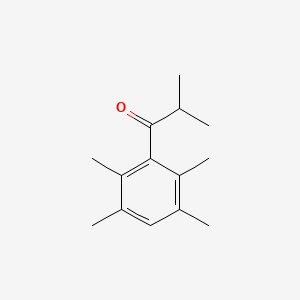
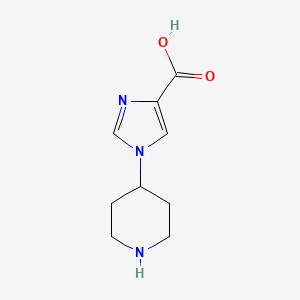
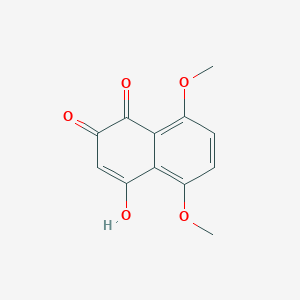
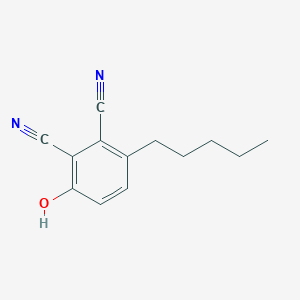
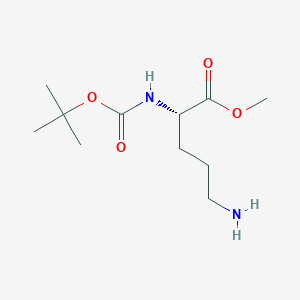
![2-Propenoic acid, 2-[[(octadecylamino)carbonyl]oxy]ethyl ester](/img/structure/B3194049.png)
![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)

![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)

